molecular formula C13H17NO3 B14750214 oxan-2-ylmethyl N-phenylcarbamate CAS No. 3357-45-7

oxan-2-ylmethyl N-phenylcarbamate

Cat. No.: B14750214
CAS No.: 3357-45-7
M. Wt: 235.28 g/mol
InChI Key: RJRVQXYDLDHNDL-UHFFFAOYSA-N
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Description

Oxan-2-ylmethyl N-phenylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their stability and versatility. This compound is known for its applications in organic synthesis, medicinal chemistry, and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-2-ylmethyl N-phenylcarbamate typically involves the reaction of oxan-2-ylmethanol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:

Oxan-2-ylmethanol+Phenyl isocyanateOxan-2-ylmethyl N-phenylcarbamate\text{Oxan-2-ylmethanol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Oxan-2-ylmethanol+Phenyl isocyanate→Oxan-2-ylmethyl N-phenylcarbamate

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves phosgene-free methods due to the hazardous nature of phosgene. One common method is the reaction of amines with dimethyl carbonate in the presence of a catalyst. This method is environmentally friendly and provides high yields .

Chemical Reactions Analysis

Types of Reactions

Oxan-2-ylmethyl N-phenylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form oxan-2-ylmethanol and phenylamine.

    Oxidation: The compound can be oxidized to form corresponding oxan-2-ylmethyl carbamate derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Oxan-2-ylmethanol and phenylamine.

    Oxidation: Oxan-2-ylmethyl carbamate derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of oxan-2-ylmethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s carbamate group can form stable interactions with the enzyme, leading to prolonged inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenylcarbamate: Similar in structure but with a methyl group instead of the oxan-2-ylmethyl group.

    Ethyl N-phenylcarbamate: Contains an ethyl group instead of the oxan-2-ylmethyl group.

    Phenyl N-phenylcarbamate: Has a phenyl group in place of the oxan-2-ylmethyl group.

Uniqueness

Oxan-2-ylmethyl N-phenylcarbamate is unique due to the presence of the oxan-2-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This structural difference can influence its stability, solubility, and interaction with biological targets, making it a valuable compound in various applications .

Properties

CAS No.

3357-45-7

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

oxan-2-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C13H17NO3/c15-13(14-11-6-2-1-3-7-11)17-10-12-8-4-5-9-16-12/h1-3,6-7,12H,4-5,8-10H2,(H,14,15)

InChI Key

RJRVQXYDLDHNDL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC(=O)NC2=CC=CC=C2

Origin of Product

United States

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